molecular formula C12H6Cl2FN3O B2576826 4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile CAS No. 1023540-16-0

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile

Cat. No.: B2576826
CAS No.: 1023540-16-0
M. Wt: 298.1
InChI Key: MUJINSKTXUYLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile is a synthetic organic compound known for its application as a herbicide. It is commonly used to control broad-leaved weeds in various agricultural settings. The compound is characterized by its complex structure, which includes amino, chloro, fluoro, and nitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the nitrile group produces primary amines.

Scientific Research Applications

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile involves its uptake by plants, where it mimics natural plant hormones known as auxins. This leads to uncontrolled growth and eventually the death of the target weeds. The compound specifically targets the auxin receptors in plants, disrupting normal cellular processes and causing growth abnormalities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer both high efficacy and selectivity as a herbicide. Its ability to mimic natural plant hormones and disrupt growth processes makes it particularly effective against a wide range of broad-leaved weeds.

Biological Activity

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile, known by its CAS number 1023540-16-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with amino and halogen groups, contributing to its unique biological profile. The presence of the trifluoromethyl group is particularly notable for enhancing biological activity through various mechanisms.

Structural Formula

C12H8Cl2FN3O\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{F}\text{N}_{3}\text{O}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies have reported that it can induce apoptosis in malignant cells through the activation of caspase pathways. For example, a study indicated that derivatives of this compound inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various pyridine derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 1 µg/mL, suggesting strong antibacterial potential .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound was tested against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Toxicological Profile

The toxicological assessment reveals that while the compound exhibits significant biological activity, it also poses risks to aquatic environments. It is classified as hazardous to aquatic life with long-lasting effects . Understanding these risks is crucial for evaluating its environmental impact and ensuring safe usage.

Properties

IUPAC Name

4-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2FN3O/c13-8-10(17)9(14)12(18-11(8)15)19-7-3-1-6(5-16)2-4-7/h1-4H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJINSKTXUYLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC(=C(C(=C2Cl)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.